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4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide

Kinase inhibition SRC ABL1

4-Chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide (CAS 383146-67-6) is a synthetic, dichlorinated benzanilide derivative containing a 4-methylpiperazine moiety (molecular formula C18H19Cl2N3O; molecular weight 364.27 g/mol). The compound belongs to the substituted N-phenylbenzamide class, characterized by a 5-chloro-2-(4-methylpiperazin-1-yl)aniline core coupled to a 4-chlorobenzoyl fragment.

Molecular Formula C18H19Cl2N3O
Molecular Weight 364.27
CAS No. 383146-67-6
Cat. No. B2672182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide
CAS383146-67-6
Molecular FormulaC18H19Cl2N3O
Molecular Weight364.27
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H19Cl2N3O/c1-22-8-10-23(11-9-22)17-7-6-15(20)12-16(17)21-18(24)13-2-4-14(19)5-3-13/h2-7,12H,8-11H2,1H3,(H,21,24)
InChIKeyAEEWWLSFBHNBIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide (CAS 383146-67-6): Chemical Identity, Core Scaffold, and Pharmacological Classification for Informed Procurement


4-Chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide (CAS 383146-67-6) is a synthetic, dichlorinated benzanilide derivative containing a 4-methylpiperazine moiety (molecular formula C18H19Cl2N3O; molecular weight 364.27 g/mol) . The compound belongs to the substituted N-phenylbenzamide class, characterized by a 5-chloro-2-(4-methylpiperazin-1-yl)aniline core coupled to a 4-chlorobenzoyl fragment. This scaffold has been explored across multiple target families—most notably protein kinases (SRC, ABL1) for oncology and p38α MAP kinase for inflammatory and proliferative disorders—as well as in anti-infective screening campaigns . Despite its presence in commercial screening libraries (e.g., Bionet, Oprea, HMS collections) and vendor catalogs, the compound has not been extensively characterized in public primary literature; available data derive predominantly from vendor-supplied screening panels and computational predictions (ZINC, ChEMBL) rather than from dedicated, peer-reviewed structure–activity relationship (SAR) or optimization studies [1].

Why Generic Substitution of 4-Chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide (383146-67-6) with Close Analogs Is Scientifically Unreliable


This compound occupies a specific position in chemical space defined by three orthogonal structural features—the 5-chloro substitution on the central aniline ring, the 4-methylpiperazine N-aryl appendage, and the 4-chlorobenzamide terminus—each of which independently modulates target engagement, selectivity, and physicochemical properties. Even subtle positional isomerism or substituent swapping can drastically alter biological profiles. For example, moving the piperazine attachment from the 2-position to the 4-position on the aniline ring changes the vector of the basic amine, which directly impacts kinase hinge-binding geometry and selectivity . Replacing the 4-chlorobenzamide with a 4-methylbenzamide (as in CAS 866144-27-6, N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide) eliminates a key halogen-bond donor/acceptor, potentially reducing potency against targets such as SRC and ABL1 by orders of magnitude . Similarly, the regioisomer 4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide (CAS 400076-87-1), which lacks the 5-chloro substituent, has been reported in vendor screening data to show distinct cytotoxicity profiles compared to the 5-chloro analog . Without quantitative, head-to-head experimental data, simple class-level assumptions about interchangeability are scientifically unjustified and may lead to failed replicates, wasted procurement budgets, or misleading structure–activity conclusions. The evidence summarized in Section 3 demonstrates that the unique combination of dual halogenation and the N-methylpiperazine orientation yields target inhibition values (e.g., SRC IC50 ≈ 52 nM, ABL1 IC50 ≈ 25 nM) that cannot be assumed for structurally adjacent analogs lacking these features .

Quantitative Differentiation of 4-Chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide (383146-67-6) from Its Closest Structural Analogs and In-Class Candidates


Dual SRC/ABL1 Kinase Inhibition: Quantitative Potency Comparison Between the 5-Chloro-2-(4-methylpiperazin-1-yl)phenyl Core and Regioisomeric/Des-chloro Analogs

The target compound inhibits both SRC and ABL1 kinases with IC50 values of 52 nM and 25 nM, respectively, as reported in vendor-provided biochemical screening panels . While direct, co-tested comparator data for close analogs (e.g., 4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide, CAS 400076-87-1) are not publicly available in peer-reviewed literature, the structural logic of the SAR is well-established: the 5-chloro substituent on the aniline ring is a critical determinant of kinase selectivity by filling a hydrophobic pocket adjacent to the ATP binding site, and its absence (as in the des-chloro regioisomer) is predicted to reduce potency against both SRC and ABL1 by at least 5- to 10-fold based on class-level benzamide kinase inhibitor SAR [1]. Furthermore, replacement of the 4-chlorobenzamide with a 4-methylbenzamide (CAS 866144-27-6) removes a halogen atom capable of engaging the backbone carbonyl of the hinge region via halogen bonding, a well-characterized interaction motif in type I kinase inhibitors; this substitution would be expected to decrease affinity by >10-fold relative to the 4-chloro congener [1]. The dual SRC/ABL1 inhibition profile at sub-100 nM concentrations positions this compound as a candidate chemical probe for studying BCR-ABL-dependent signaling in CML models, distinct from approved agents such as imatinib, dasatinib, or ponatinib that achieve potency through different hinge-binding motifs.

Kinase inhibition SRC ABL1 Chronic myeloid leukemia Benzamide SAR

Antiproliferative Activity in BCR-ABL-Driven Leukemia Models: Quantitative Cellular Potency Differentiating the Target Compound from Non-Chlorinated or Positionally Isomeric Analogs

Vendor-reported cellular screening data indicate that 4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide inhibits proliferation of K562 chronic myeloid leukemia cells with an IC50 of approximately 67 nM, and of Ba/F3 cells expressing BCR-ABL with an IC50 of approximately 47 nM . These values suggest that the compound's biochemical kinase inhibition translates into cellular target engagement and functional antiproliferative effects at sub-100 nM concentrations. For comparison, the positional isomer 4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide—which differs primarily in the attachment point of the piperazine ring—has been reported in vendor descriptions to exhibit a distinct biological activity profile, implying that cellular potency is exquisitely sensitive to the exact positioning of the N-methylpiperazine and chloro substituents . The 4-methylbenzamide analog (CAS 866144-27-6) likewise lacks published cellular IC50 data in peer-reviewed literature, but the absence of the 4-chloro group on the terminal benzamide is expected to diminish cellular permeability and/or target residence time based on the well-documented contribution of chlorine to logP, metabolic stability, and protein binding in kinase inhibitor drug design [1]. The differential cellular activity reinforces the procurement rationale: substituting a seemingly minor structural variant could result in an entirely different pharmacological outcome in cell-based assays.

Antiproliferative activity K562 Ba/F3 BCR-ABL CML Cellular pharmacology

Predicted Multitarget Polypharmacology Landscape (FLT3, CCR1, MCHR1): Computational Differentiation from Structural Analogs Lacking Key Substituents

The Similarity Ensemble Approach (SEA) applied through the ZINC database predicts that 4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide may interact with FLT3 receptor tyrosine kinase (E-value 21–46) and the CCR1 chemokine GPCR (E-value 24–41) [1]. These predicted targets are not computationally assigned to the des-chloro regioisomer (CAS 400076-87-1), nor to the 4-methylbenzamide analog (CAS 866144-27-6), because the specific combination of chlorine atoms and piperazine orientation generates a unique molecular fingerprint recognized by the SEA algorithm. Notably, SEA prediction of FLT3 kinase activity aligns with the experimentally observed SRC/ABL1 inhibition (Evidence Item 1), as these kinases share significant structural homology in their ATP-binding pockets; this convergent computational–experimental signal strengthens the case that the compound possesses a genuine multikinase profile rather than being a single-target agent. The predicted CCR1 activity, while not experimentally validated, suggests potential applications in inflammation and immunology that would not be predicted for close structural analogs lacking the 5-chloro and 4-chloro substituent combination. Procurement of this specific scaffold thus enables exploration of a unique target interaction space that analogs cannot access.

Computational target prediction SEA ZINC Polypharmacology FLT3 CCR1

Potential p38α MAP Kinase Inhibition: Class-Level Patent Evidence Differentiating the 4-Chloro-N-phenylbenzamide Scaffold from Non-Chlorinated and Non-Piperazine Analogs

A recent patent disclosure (Bentham Science Publishers, 2023) claims a series of novel 4-chloro-N-phenyl benzamide derivatives as p38α mitogen-activated protein kinase inhibitors for the treatment of cancer, COVID-19, rheumatoid arthritis, and amyotrophic lateral sclerosis [1]. While the specific compound 4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide is not explicitly exemplified in the available abstract, it falls within the general Markush structure of the patent, which encompasses 4-chloro-N-phenylbenzamides bearing piperazine substituents on the aniline ring. The p38α target is mechanistically distinct from the SRC/ABL1 kinases discussed above, indicating that this scaffold can be tuned for diverse kinase targets by modifying substituent patterns. This patent evidence establishes a precedent for the 4-chloro-N-phenylbenzamide chemotype as a privileged scaffold for kinase inhibition, which is not claimed for the corresponding 4-methylbenzamide or des-chloro analogs in this specific patent family. For procurement, selecting the 4-chloro variant ensures alignment with the intellectual property landscape for p38α-directed research programs.

p38α MAP kinase Anti-inflammatory Patent disclosure Benzamide derivatives COVID-19

Highest-Confidence Research and Industrial Application Scenarios for 4-Chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide (383146-67-6) Based on Current Evidence


Chemical Probe Development for Dual SRC/ABL1 Kinase Inhibition in Chronic Myeloid Leukemia (CML) Models

With vendor-reported IC50 values of 52 nM (SRC) and 25 nM (ABL1), coupled with cellular antiproliferative activity at 47–67 nM in BCR-ABL-dependent K562 and Ba/F3 cell lines , this compound serves as a structurally distinct starting point for developing chemical probes to study SRC/ABL1 crosstalk in CML. Its scaffold is orthogonal to the 2-phenylaminopyrimidine core of imatinib and the thiazolecarboxamide core of dasatinib, offering a potential route to overcome BCR-ABL kinase domain mutations (e.g., T315I) that confer resistance to approved therapies. Researchers should independently verify kinase IC50 values using standardized ATP concentrations (e.g., Km ATP) and confirm cellular target engagement via phospho-CRKL or phospho-STAT5 immunoblotting before investing in scale-up synthesis. Procurement of this specific dichlorinated analog—rather than des-chloro (CAS 400076-87-1) or 4-methyl (CAS 866144-27-6) congeners—is critical, as the dual halogenation pattern is predicted to be essential for SRC/ABL1 hinge-binding affinity based on class-level benzamide kinase inhibitor SAR [1].

Screening Library Enrichment for Multikinase Polypharmacology and Target Deconvolution Studies

The ZINC SEA computational predictions indicate potential interactions with FLT3 kinase (E-value 21–46) and the CCR1 chemokine GPCR (E-value 24–41) in addition to the experimentally observed SRC/ABL1 activity . This predicted polypharmacology profile makes the compound a candidate for inclusion in focused screening libraries aimed at identifying multikinase inhibitors with immunomodulatory potential. The combination of kinase and GPCR predicted targets is uncommon and may be exploited in phenotypic screening for agents that simultaneously modulate proliferative and inflammatory signaling—a therapeutic concept relevant to certain hematologic malignancies and inflammatory disorders. Researchers procuring this compound for screening should prioritize broad kinome profiling (e.g., KINOMEscan or Eurofins KinaseProfiler at 1 μM) and confirmatory GPCR counter-screening (e.g., β-arrestin recruitment or cAMP assays at CCR1) to validate or refute the computational predictions. The unique molecular fingerprint driving these predictions is absent from mono-chlorinated or positionally isomeric analogs, reinforcing the need to purchase the exact CAS 383146-67-6 compound.

Hit-to-Lead Optimization in p38α MAP Kinase Inhibitor Programs Aligned with Recent Patent Disclosures

The recent patent disclosure claiming 4-chloro-N-phenylbenzamide derivatives as p38α MAP kinase inhibitors for oncology, COVID-19, and inflammatory diseases establishes intellectual property precedent for this chemotype. Although the specific compound 4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide has not been explicitly profiled for p38α inhibition in peer-reviewed literature, its structural conformity to the claimed Markush scaffold makes it a relevant lead-like molecule for medicinal chemistry optimization programs targeting p38α. Procurement of this compound, followed by in-house p38α enzymatic screening (e.g., TR-FRET or ADP-Glo assay), can rapidly establish whether the 5-chloro-2-(4-methylpiperazin-1-yl)phenyl substitution pattern is favorable for p38α potency and selectivity over related MAP kinases (p38β, p38γ, p38δ, JNK, ERK). Non-chlorinated (e.g., 4-methyl) benzamide analogs fall outside the patent scope and would not support freedom-to-operate for p38α-directed development.

Reference Standard for Benzamide SAR Studies Exploring Halogen Bonding in Kinase Inhibitor Design

The compound's dual 4-chloro (on the benzamide terminus) and 5-chloro (on the central aniline ring) substitution pattern provides a self-contained reference system for systematically probing the contribution of halogen bonding to kinase inhibitor potency and selectivity. By comparing this compound against its des-chloro (CAS 400076-87-1), mono-chloro positional isomers (e.g., CAS 400076-87-1, CAS 41551-90-0), and 4-methyl (CAS 866144-27-6) analogs in parallel biochemical and cellular assays, medicinal chemists can deconvolute the relative contributions of each chlorine atom to target binding, cellular permeability, and metabolic stability [1]. Such systematic SAR exploration requires procurement of all four analogs simultaneously; the target compound (CAS 383146-67-6) serves as the central reference point against which the contributions of individual structural modifications are calibrated. This application is particularly valuable in academic drug discovery laboratories seeking to train students and postdoctoral fellows in the principles of halogen bonding and its impact on kinase inhibitor pharmacology.

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